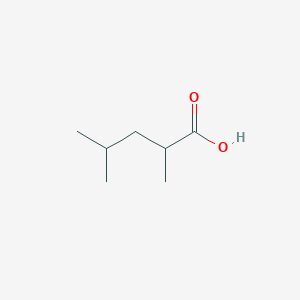

2,4-Dimethylpentanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-5(2)4-6(3)7(8)9/h5-6H,4H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMKDPSQQDXTCCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40574316 | |

| Record name | 2,4-Dimethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5868-33-7 | |

| Record name | 2,4-Dimethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dimethylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dimethylpentanoic acid (CAS Number: 5868-33-7), a branched-chain carboxylic acid. This document details its physicochemical properties, spectroscopic data, synthesis methodologies, and potential applications, with a particular focus on its relevance in the field of drug development as a potential pharmaceutical intermediate. All quantitative data is presented in structured tables, and key experimental protocols are described in detail. Visual diagrams generated using Graphviz are included to illustrate logical workflows and synthetic pathways.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic odor. Its key identifiers and physicochemical properties are summarized in the tables below. While some experimental data is available, several properties are estimated based on computational models.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 5868-33-7[1] |

| Molecular Formula | C₇H₁₄O₂[1] |

| IUPAC Name | This compound[1] |

| SMILES | CC(C)CC(C)C(=O)O[1] |

| InChIKey | XMKDPSQQDXTCCK-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 130.18 g/mol [1] | PubChem |

| Appearance | Liquid | American Elements |

| Boiling Point | 210.1 °C (estimate) | American Elements |

| Density | 0.9221 g/cm³ (rough estimate) | American Elements |

| pKa | 4.82 ± 0.21 (Predicted) | ChemicalBook |

| Solubility | Data not available |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While publicly available raw spectral data is limited, typical spectral features can be predicted based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The methyl protons at positions 2 and 4, and the isopropyl group methyls would appear as doublets. The methine protons at positions 2 and 4 would be multiplets due to coupling with adjacent protons. The methylene (B1212753) protons at position 3 would also present as a multiplet. The acidic proton of the carboxyl group would appear as a broad singlet, typically downfield.

-

¹³C NMR: The carbon-13 NMR spectrum is predicted to show seven distinct signals corresponding to the seven carbon atoms in the molecule, unless there is accidental equivalence. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The other carbons would appear in the aliphatic region of the spectrum. A predicted ¹³C NMR spectrum is available on SpectraBase.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following key absorptions:

-

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydroxyl group of a carboxylic acid dimer.

-

C-H Stretch: Strong absorption bands between 2850 and 3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the alkyl groups.

-

C=O Stretch: A strong, sharp absorption peak around 1710 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

-

C-O Stretch & O-H Bend: Absorptions in the fingerprint region (below 1500 cm⁻¹) corresponding to C-O stretching and O-H bending vibrations.

Synthesis of this compound

Malonic Ester Synthesis Workflow

The logical workflow for the synthesis of this compound via the malonic ester route is depicted in the following diagram.

Caption: Malonic ester synthesis of this compound.

Experimental Protocol (Hypothetical)

Materials:

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol (B145695)

-

Isobutyl bromide

-

Methyl iodide

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and distillation apparatus

Procedure:

-

Sodium Ethoxide Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.

-

Enolate Formation: Cool the sodium ethoxide solution in an ice bath and add diethyl malonate dropwise with stirring.

-

First Alkylation: Add isobutyl bromide dropwise to the solution of the malonate enolate. After the addition is complete, reflux the mixture for several hours to ensure complete reaction.

-

Second Alkylation: After cooling, add a second equivalent of sodium ethoxide to form the enolate of the isobutyl-substituted malonic ester. Subsequently, add methyl iodide dropwise and reflux the mixture.

-

Hydrolysis and Decarboxylation: After cooling, remove the ethanol by distillation. Add concentrated hydrochloric acid and reflux the mixture to hydrolyze the ester and effect decarboxylation.

-

Work-up and Purification: Cool the reaction mixture and extract the product with diethyl ether. Wash the ethereal layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Applications in Drug Development

Carboxylic acids, particularly branched-chain fatty acids and their derivatives, are important structural motifs in many biologically active molecules and serve as key intermediates in pharmaceutical synthesis.[4][5] While direct applications of this compound in marketed drugs are not prominent, its structural features suggest its potential as a building block in the synthesis of more complex molecules.

For instance, a structurally related compound, (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid, is a crucial intermediate in the synthesis of Sacubitril, a component of the heart failure medication Entresto.[6] This highlights the importance of substituted pentanoic acid derivatives in modern drug discovery.

The logical relationship of this compound as a potential pharmaceutical intermediate is illustrated below.

Caption: Potential role as a pharmaceutical intermediate.

Safety and Handling

This compound is classified as a hazardous substance. It is reported to cause skin irritation and serious eye damage, and may cause respiratory irritation.[1]

Table 3: GHS Hazard Information

| Hazard Class | Category |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 1 |

| Specific Target Organ Toxicity (Single Exposure) | 3 |

Handling Precautions:

-

Work in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing vapors or mists.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable chemical compound with established properties and potential for further application, particularly as an intermediate in organic synthesis. This guide has provided a consolidated resource for researchers and professionals, summarizing its key characteristics and outlining a plausible synthetic route. Further experimental validation of its physical properties, particularly solubility, and exploration of its utility in medicinal chemistry are warranted to fully realize its potential in drug discovery and development.

References

- 1. This compound | C7H14O2 | CID 15564205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. Solved 7. How would you prepare this compound | Chegg.com [chegg.com]

- 4. arborpharmchem.com [arborpharmchem.com]

- 5. Pharmaceutical Intermediates List [qinmuchem.com]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dimethylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of 2,4-Dimethylpentanoic acid (CAS: 5868-33-7). The information is compiled to support research, discovery, and development activities where this molecule is of interest. Data is presented in a structured format, and detailed experimental protocols for property determination are provided.

Core Physicochemical Data

The key physicochemical properties of this compound are summarized below. These values are based on a combination of predicted and estimated data available in public databases.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₂ | [1][2][3] |

| Molecular Weight | 130.1849 g/mol | [3] |

| Appearance | Liquid | [1] |

| Boiling Point | ~210.1 °C (estimate) | [1][2][4] |

| Density | ~0.922 g/cm³ (estimate) | [1][2][4] |

| pKa | 4.82 ± 0.21 (Predicted) | [2][5] |

| LogP (Octanol/Water) | 1.75 - 2.0 (Calculated) | [4][6] |

Experimental Protocols for Property Determination

Accurate characterization of a compound requires robust experimental methods. The following sections detail standard laboratory protocols for determining the key physicochemical properties of carboxylic acids like this compound.

Determination of Acid Dissociation Constant (pKa)

The pKa is a measure of the acid's strength in a solution. Potentiometric titration is a highly accurate and common method for its determination.[7]

Methodology: Potentiometric Titration

-

Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol (B129727) if solubility is low, to create a solution of known concentration (e.g., 0.01 M).[7] Carbonate-free water and titrant (e.g., 0.1 M NaOH) must be used to avoid errors, especially when measuring in the neutral-to-high pH range.[7]

-

Titration Setup: The sample solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode and the burette containing the standardized basic titrant are immersed in the solution.

-

Data Collection: The titrant is added to the sample solution in small, precise increments. After each addition, the solution is allowed to equilibrate, and the corresponding pH is recorded. This process is continued until the pH has passed the equivalence point, where the acid has been fully neutralized.

-

Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The pKa is determined from this curve. It is the pH at which exactly half of the acid has been neutralized (the half-equivalence point).[8] The equivalence point is identified as the inflection point of the sigmoid curve.[7]

Determination of Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most widely accepted technique.[9]

Methodology: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate (B84403) buffer at pH 7.4) are mixed and allowed to saturate each other for at least 24 hours to reach equilibrium.[10] The two phases are then separated.

-

Sample Preparation: A known amount of this compound is dissolved in one of the pre-saturated phases (typically the one in which it is more soluble).

-

Partitioning: A precise volume of the sample solution is added to a separation funnel, followed by a precise volume of the other pre-saturated phase. The funnel is sealed and shaken vigorously for a set period (e.g., 1-2 hours) to allow the solute to partition between the two immiscible layers.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Quantification: The concentration of this compound in each phase (aqueous and octanol) is determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.[9][11] The LogP is the base-10 logarithm of this value.[9][11]

Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. For small sample volumes, the capillary method (Thiele tube or a melting point apparatus) is effective.[12]

Methodology: Capillary Method (Thiele Tube)

-

Sample Preparation: A few milliliters of this compound are placed into a small test tube or fusion tube.[13][14]

-

Capillary Insertion: A melting point capillary tube is sealed at one end. The open end of the capillary is placed into the liquid in the test tube, with the sealed end remaining above the liquid surface.[12][14]

-

Apparatus Setup: The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in a Thiele tube containing mineral oil, ensuring the oil level is above the sample but below the top of the test tube.[12]

-

Heating: The side arm of the Thiele tube is heated gently and slowly with a Bunsen burner.[14] The circulating oil ensures uniform temperature distribution.

-

Observation: As the liquid heats up, air trapped in the capillary will expand and exit. When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.[12]

-

Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is just drawn back into the capillary tube.[14]

Determination of Solubility

Solubility testing helps classify a compound and provides insight into its polarity. A systematic approach is used to determine solubility in various solvents.

Methodology: Systematic Solubility Testing

-

Water Solubility: Add approximately 30 mg of this compound to 1 mL of deionized water in a test tube. Shake vigorously for 30-60 seconds.[15] If the compound dissolves completely, it is classified as water-soluble. Test the resulting solution with litmus (B1172312) or pH paper. An acidic pH (below 4-5) confirms the presence of a carboxylic acid.[16]

-

Base Solubility (if water-insoluble): If the compound is insoluble in water, add ~30 mg to 1 mL of 5% aqueous sodium hydroxide (B78521) (NaOH) solution. Shake vigorously. Solubility in NaOH indicates an acidic compound.[15][17]

-

Bicarbonate Solubility (to confirm strong acid): To differentiate between strong and weak acids, add ~30 mg of the compound to 1 mL of 5% aqueous sodium bicarbonate (NaHCO₃). Shake vigorously. Carboxylic acids are typically strong enough to react with NaHCO₃, often producing visible CO₂ bubbles, and will dissolve.[15][16] This confirms the presence of a carboxylic acid functional group.

-

Acid Solubility (if insoluble in water and base): This step is typically for basic compounds. For a carboxylic acid, no solubility is expected in 5% hydrochloric acid (HCl).[15]

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate key logical workflows relevant to the study of this compound.

References

- 1. americanelements.com [americanelements.com]

- 2. This compound CAS#: 5868-33-7 [m.chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. lookchem.com [lookchem.com]

- 5. 24 Dimethylpentanoic Acid | Manufacturer & Supplier [industrochem.com]

- 6. PubChemLite - this compound (C7H14O2) [pubchemlite.lcsb.uni.lu]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acdlabs.com [acdlabs.com]

- 10. agilent.com [agilent.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. cdn.juniata.edu [cdn.juniata.edu]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 15. csub.edu [csub.edu]

- 16. www1.udel.edu [www1.udel.edu]

- 17. chem.ucalgary.ca [chem.ucalgary.ca]

An In-depth Technical Guide to 2,4-Dimethylpentanoic Acid: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-dimethylpentanoic acid, a branched-chain carboxylic acid. This document details its chemical structure, nomenclature, physicochemical properties, synthesis methodologies, and spectroscopic data. It is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Nomenclature and Structure

This compound is a saturated fatty acid. Its structure consists of a five-carbon pentanoic acid backbone with two methyl group substituents at positions 2 and 4.

The IUPAC name for this compound is This compound . It is also known by other synonyms such as a,g-dimethylvaleric acid and isobutyl-methyl-essigsaure.[1][2] The Chemical Abstracts Service (CAS) Registry Number for this compound is 5868-33-7 .[1][2][3][4][5][6]

The stereochemistry of the molecule is important as the carbon at position 2 is a chiral center. Therefore, this compound can exist as two enantiomers: (2S)-2,4-dimethylpentanoic acid and (2R)-2,4-dimethylpentanoic acid.[7]

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties have been compiled from various chemical databases and literature sources.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₂ | [1][2][4] |

| Molecular Weight | 130.18 g/mol | [1][2][5][7] |

| CAS Number | 5868-33-7 | [1][2][3][4][5][6] |

| Boiling Point | 210.1 °C (estimated) | [6] |

| Density | 0.9221 g/cm³ (rough estimate) | [6] |

| pKa | 4.82 ± 0.21 (Predicted) | [6] |

| InChI | InChI=1S/C7H14O2/c1-5(2)4-6(3)7(8)9/h5-6H,4H2,1-3H3,(H,8,9) | [1][2][3] |

| InChIKey | XMKDPSQQDXTCCK-UHFFFAOYSA-N | [1][2][3] |

| SMILES | CC(C)CC(C)C(=O)O | [1][7] |

Synthesis of this compound

While several synthetic routes for this compound exist, a common and illustrative method is the malonic ester synthesis. This method allows for the straightforward introduction of alkyl groups to a carboxylic acid precursor.

Experimental Protocol: Malonic Ester Synthesis

This protocol outlines the general steps for the synthesis of this compound via the malonic ester pathway.

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

1-bromo-2-methylpropane (B43306) (isobutyl bromide)

-

1-bromoethane (ethyl bromide)

-

Strong base (e.g., NaOH or KOH)

-

Strong acid (e.g., HCl or H₂SO₄)

-

Anhydrous ethanol (B145695)

-

Diethyl ether

-

Standard laboratory glassware and workup equipment

Procedure:

-

Deprotonation of Diethyl Malonate: In a round-bottom flask, dissolve diethyl malonate in anhydrous ethanol. Add a solution of sodium ethoxide in ethanol dropwise at room temperature. The ethoxide acts as a base to deprotonate the α-carbon of the diethyl malonate, forming a resonance-stabilized enolate.

-

First Alkylation: To the enolate solution, add 1-bromo-2-methylpropane (isobutyl bromide) dropwise. The enolate acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an Sₙ2 reaction. This step introduces the isobutyl group at the α-carbon.

-

Second Deprotonation and Alkylation: Repeat the deprotonation step using sodium ethoxide to remove the remaining acidic proton on the α-carbon. Subsequently, add 1-bromoethane to introduce the ethyl group (which will become the methyl group at the 2-position after decarboxylation).

-

Hydrolysis and Decarboxylation: The resulting dialkylated diethyl malonate is then subjected to hydrolysis with a strong base (e.g., aqueous NaOH or KOH), followed by heating. This saponifies the ester groups to carboxylates. Acidification with a strong acid (e.g., HCl) protonates the carboxylates to form a dicarboxylic acid. Upon further heating, this β-keto acid readily undergoes decarboxylation to yield this compound.

-

Purification: The crude product can be purified by extraction and subsequent distillation under reduced pressure.

Caption: General workflow for the synthesis and analysis of this compound.

Spectroscopic Data

The characterization of this compound relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Predicted chemical shifts can be calculated using various algorithms. Access to spectral databases may provide experimental data.[8]

-

¹H NMR: The ¹H NMR spectrum would show characteristic signals for the different types of protons in the molecule, with specific splitting patterns and integration values corresponding to the number of protons and their neighboring environments.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (130.18 g/mol ).[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present. Key expected absorptions include:

-

A broad O-H stretching vibration from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.

-

A strong C=O stretching vibration from the carbonyl group of the carboxylic acid, usually appearing around 1710 cm⁻¹.

-

C-H stretching and bending vibrations for the methyl and methylene (B1212753) groups in the alkane portion of the molecule.[9][10]

Potential Applications

This compound and its derivatives have potential applications in various fields:

-

Organic Synthesis: It can serve as a building block or intermediate in the synthesis of more complex organic molecules.

-

Industrial Applications: There is an indication that it can be used as a conditioner in refrigeration fluids due to its effect on viscosity.[11] It may also act as an acid catalyst in the production of polyesters.[11]

-

Drug Development: While no specific biological activities for this compound are prominently reported, structurally similar branched-chain fatty acids are known to possess a range of biological activities, including antibacterial properties.[12][13] Further research may uncover potential therapeutic applications for this compound or its derivatives.

Safety Information

This compound is classified with the following hazard statements:

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. Always consult relevant safety data sheets (SDS) and follow established laboratory safety protocols.

References

- 1. This compound | C7H14O2 | CID 15564205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound [webbook.nist.gov]

- 4. americanelements.com [americanelements.com]

- 5. 5868-33-7|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | 5868-33-7 [chemicalbook.com]

- 7. (2S)-2,4-dimethylpentanoic acid | C7H14O2 | CID 15564207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. C7H16 infrared spectrum of 2,4-dimethylpentane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2,4-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 2,4-DIMETHYLPENTANE(108-08-7) IR Spectrum [m.chemicalbook.com]

- 11. This compound | 5868-33-7 | FAA86833 [biosynth.com]

- 12. brieflands.com [brieflands.com]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Spectral Data of 2,4-Dimethylpentanoic Acid

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,4-dimethylpentanoic acid. This document is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and analytical protocols for this compound.

Introduction to this compound

This compound is a branched-chain carboxylic acid with the chemical formula C₇H₁₄O₂. Its structure consists of a pentanoic acid backbone with methyl groups at positions 2 and 4. Understanding its spectral characteristics is crucial for its identification, characterization, and quality control in various scientific and industrial applications.

Chemical Structure:

Predicted Spectral Data

Due to the limited availability of comprehensive, publicly accessible experimental spectral data for this compound, the following tables present high-quality predicted data. These predictions are generated using advanced computational algorithms and provide a reliable reference for the expected spectral features of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR (Proton NMR) Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |

| -COOH | ~11.0 - 12.0 | Broad Singlet | - | 1H |

| H-2 | ~2.4 - 2.6 | Multiplet | ~7.0 | 1H |

| H-3 (diastereotopic) | ~1.3 - 1.5 | Multiplet | 2H | |

| H-4 | ~1.6 - 1.8 | Multiplet | 1H | |

| 2-CH₃ | ~1.1 - 1.2 | Doublet | ~7.0 | 3H |

| 4-CH₃ (diastereotopic) | ~0.8 - 0.9 | Doublet | ~6.5 | 6H |

2.1.2. ¹³C NMR (Carbon-13) NMR Data

The predicted ¹³C NMR spectrum of this compound in CDCl₃ is detailed below. Chemical shifts (δ) are reported in ppm relative to TMS.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (-COOH) | ~182 |

| C-2 | ~41 |

| C-3 | ~44 |

| C-4 | ~25 |

| C-5 (from 4-CH(CH₃)₂) | ~22 |

| 2-CH₃ | ~17 |

| 4-CH₃ (diastereotopic) | ~22 |

Infrared (IR) Spectroscopy

The predicted characteristic infrared absorption bands for this compound are listed below.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |

| C-H Stretch (Alkyl) | 2960 - 2870 | Strong |

| C=O Stretch (Carboxylic Acid) | ~1710 | Strong |

| C-H Bend (Alkyl) | 1470 - 1365 | Medium |

| C-O Stretch | 1320 - 1210 | Strong |

| O-H Bend | 950 - 910 | Broad, Medium |

Mass Spectrometry (MS)

The predicted mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Predicted Fragment Ion | Interpretation |

| 130 | [C₇H₁₄O₂]⁺ | Molecular Ion (M⁺) |

| 115 | [M - CH₃]⁺ | Loss of a methyl radical |

| 87 | [M - COOH]⁺ | Loss of the carboxyl group |

| 74 | [C₃H₆O₂]⁺ | McLafferty rearrangement product |

| 57 | [C₄H₉]⁺ | Loss of the carboxyl and a methyl group |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Experimental Protocols

The following sections outline generalized experimental protocols for obtaining the spectral data of a carboxylic acid like this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

This compound

-

Deuterated solvent (e.g., CDCl₃)

-

NMR tubes (5 mm)

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated solvent in a small vial.

-

For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended.

-

Vortex the mixture until the sample is fully dissolved.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Collect 16-64 scans for a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. The spectral width is usually set to 200-240 ppm.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To obtain an infrared spectrum to identify functional groups.

Materials:

-

This compound

-

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Kimwipes

Procedure:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal, ensuring the crystal is completely covered.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a Kimwipe soaked in an appropriate solvent.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

-

This compound

-

Volatile solvent (e.g., methanol (B129727) or acetonitrile)

-

Mass spectrometer (e.g., GC-MS or LC-MS)

-

Vials for sample preparation

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a volatile solvent.

-

-

Instrument Setup (for GC-MS):

-

Set the GC oven temperature program to appropriately separate the analyte from any impurities.

-

Use a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Set the mass spectrometer to operate in electron ionization (EI) mode, typically at 70 eV.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

-

Acquire mass spectra across a suitable mass range (e.g., m/z 35-300).

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectral analysis of a chemical compound like this compound.

This guide provides a foundational understanding of the spectral characteristics of this compound. For definitive structural confirmation and analysis, it is always recommended to obtain experimental data under controlled conditions and compare it with reference spectra or predicted data.

The Elusive Natural Presence of 2,4-Dimethylpentanoic Acid: A Technical Review of Branched-Chain Fatty Acids

While a comprehensive search of scientific literature reveals no specific documented natural occurrence of 2,4-Dimethylpentanoic acid, this technical guide explores the broader context of its parent class, branched-chain fatty acids (BCFAs). This paper will delve into the known natural sources, biosynthetic pathways, and analytical methodologies for BCFAs, providing a framework for researchers, scientists, and drug development professionals interested in this class of molecules.

Introduction to Branched-Chain Fatty Acids

Branched-chain fatty acids are a diverse group of aliphatic carboxylic acids characterized by one or more methyl groups on the carbon chain.[1][2] Unlike their straight-chain counterparts, BCFAs exhibit unique physical and chemical properties, including lower melting points and altered membrane fluidity, which are critical for the organisms that produce them.[2] They are found across various biological systems, from microorganisms to mammals, and play significant roles in cellular function and chemical communication.

General Natural Occurrence of Branched-Chain Fatty Acids

While this compound remains un-or-underreported in natural products, other BCFAs are well-documented in a variety of sources:

-

Bacteria: BCFAs are major components of the cell membranes of many bacterial species, contributing to membrane fluidity and environmental adaptation.[3][4] They are particularly abundant in Gram-positive bacteria.[3]

-

Ruminant Animals: The digestive systems of ruminants are a significant source of BCFAs, produced by the microbial fermentation of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine.[5] These BCFAs can be found in the perinephric fats of species such as goats and sheep.[6]

-

Dairy Products: As a result of their presence in ruminants, BCFAs are also found in dairy products.

-

Fruits and Plants: A wide variety of fruits produce branched-chain volatile compounds, which contribute to their characteristic aromas.[7] These volatiles are often derived from the metabolism of BCAAs.[7]

-

Human Neonates: BCFAs are present in the vernix caseosa of human infants, where they are thought to contribute to the development of a healthy gut microbiome.[1]

-

Pheromones: In the insect world, some branched-chain fatty acids and their derivatives function as pheromones, mediating social interactions, alarm signals, and mating behavior.

Biosynthesis of Branched-Chain Fatty Acids

The biosynthesis of BCFAs is intrinsically linked to the metabolism of branched-chain amino acids (BCAAs): valine, leucine, and isoleucine. The general pathway involves the conversion of these amino acids into their corresponding α-keto acids, which are then used as primers for fatty acid synthesis.

A simplified representation of this process is outlined below:

References

- 1. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]

- 2. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 3. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Branched-Chain Volatiles in Fruit: A Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of 2,4-Dimethylpentanoic Acid: A Review of Available Data

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available toxicological and safety information for 2,4-Dimethylpentanoic acid. It is intended for informational purposes only and does not constitute a complete toxicological assessment. A comprehensive evaluation would require dedicated experimental studies.

Introduction

Hazard Identification and Classification

The primary source of toxicological information for this compound comes from its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The available data indicates that this compound is an irritant to the skin, eyes, and respiratory system, and may be harmful if swallowed.[1][3]

GHS Hazard Summary

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | GHS05 |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation | GHS07 |

Source: PubChem, Angene Chemical Safety Data Sheet[1][3]

Hazard Statements:

Precautionary Statements: A range of precautionary statements are associated with these classifications, including the use of personal protective equipment (gloves, eye protection), ensuring adequate ventilation, and seeking medical attention in case of exposure.[1][3]

Physicochemical Properties

Understanding the physical and chemical properties of a substance is crucial for assessing its potential toxicological behavior.

| Property | Value | Source |

| Molecular Formula | C7H14O2 | PubChem[1] |

| Molecular Weight | 130.18 g/mol | PubChem[1] |

| CAS Number | 5868-33-7 | NIST WebBook[2] |

| IUPAC Name | This compound | PubChem[1] |

| Appearance | Light yellow liquid | Fisher Scientific[4] |

| Boiling Point | 124 - 125 °C | Fisher Scientific[4] |

| Flash Point | 18 °C | Fisher Scientific[4] |

| Specific Gravity | 0.825 | Fisher Scientific[4] |

Toxicological Data Summary

A thorough search of publicly available literature and databases did not yield specific quantitative toxicological data for this compound. The following data points, commonly found in comprehensive toxicological profiles, are currently unavailable:

-

Acute Toxicity: No LD50 (oral, dermal, inhalation) or LC50 values were found.

-

Genotoxicity: No data from Ames tests, chromosome aberration assays, or other mutagenicity studies were identified.

-

Carcinogenicity: No long-term animal studies assessing the carcinogenic potential of this compound are available.

-

Reproductive and Developmental Toxicity: No studies on the effects on fertility or embryonic development were found.

-

Toxicokinetics: Information on the absorption, distribution, metabolism, and excretion (ADME) of this compound is not available.

Experimental Protocols

Due to the absence of detailed toxicological studies for this compound in the public domain, no specific experimental protocols can be cited.

Visualizations

As no specific signaling pathways or experimental workflows for the toxicological assessment of this compound have been published, a generalized workflow for chemical toxicity testing is presented below. This diagram illustrates a typical phased approach to evaluating the safety of a novel chemical substance.

Caption: A generalized workflow for chemical toxicity testing.

Conclusion

The current toxicological profile of this compound is limited to hazard classifications derived from regulatory submissions. It is identified as being harmful if swallowed, and causing skin, eye, and respiratory irritation. There is a notable absence of comprehensive experimental data in the public domain, which prevents a detailed assessment of its toxicological properties, including potential systemic effects, genotoxicity, carcinogenicity, and reproductive toxicity. For professionals in research and drug development, this lack of data signifies that any handling of this compound should be conducted with caution, adhering to the safety precautions outlined in its safety data sheet. Further experimental studies are necessary to establish a complete and reliable toxicological profile for this compound.

References

An In-depth Technical Guide to the Isomers of 2,4-Dimethylpentanoic Acid: Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of 2,4-dimethylpentanoic acid, focusing on their physicochemical properties, stereoselective synthesis, separation, characterization, and potential biological activities. Given the limited specific experimental data for these particular isomers, this guide synthesizes available information, draws parallels from analogous branched-chain fatty acids (BCFAs), and proposes experimental strategies to facilitate further research and development.

Introduction to this compound and its Stereoisomers

This compound is a seven-carbon branched-chain fatty acid. The presence of two chiral centers at positions 2 and 4 gives rise to four possible stereoisomers: two pairs of enantiomers, which are also diastereomers of each other. Understanding the distinct properties and biological activities of each stereoisomer is crucial for applications in drug discovery and development, as stereochemistry often dictates pharmacological and toxicological profiles.

The four stereoisomers are:

-

(2R, 4S)-2,4-dimethylpentanoic acid

-

(2S, 4R)-2,4-dimethylpentanoic acid (enantiomer of the above)

-

(2R, 4R)-2,4-dimethylpentanoic acid

-

(2S, 4S)-2,4-dimethylpentanoic acid (enantiomer of the above)

Physicochemical Properties

Table 1: General and Computed Properties of this compound Isomers

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₂ | PubChem[1][2][3] |

| Molecular Weight | 130.18 g/mol | PubChem[1][2][3] |

| XLogP3-AA | 2.2 | Computed by XLogP3 |

| Hydrogen Bond Donor Count | 1 | Computed by Cactvs |

| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs |

| Rotatable Bond Count | 3 | Computed by Cactvs |

Table 2: Estimated Physical Properties of this compound Isomers

| Property | Estimated Value | Notes |

| Boiling Point | ~210-220 °C | Boiling points of carboxylic acids increase with molar mass.[4] Branching may slightly lower the boiling point compared to a linear isomer. |

| Melting Point | Variable | Melting points of chiral compounds are influenced by crystal lattice packing. Enantiomers have identical melting points, but the racemic mixture and diastereomers will have different melting points. |

| pKa | ~4.8 - 5.0 | The pKa of saturated short-chain carboxylic acids is typically in this range. Substituents near the carboxyl group can have a minor effect. |

| Solubility in Water | Sparingly soluble | Solubility of carboxylic acids in water decreases as the carbon chain length increases.[4] The branched nature may slightly increase solubility compared to a linear C7 acid. |

| Specific Optical Rotation [α] | Opposite for enantiomers | The magnitude and sign of optical rotation are specific to each enantiomer and must be determined experimentally. Diastereomers will have different specific rotations. |

Stereoselective Synthesis and Separation

The stereoselective synthesis of all four isomers of this compound presents a significant challenge. A plausible retrosynthetic approach would involve the use of chiral auxiliaries or asymmetric catalysis to control the stereochemistry at the C2 and C4 positions.

Proposed Stereoselective Synthesis Workflow

A potential strategy for the synthesis of the (2S, 4S) and (2R, 4S) diastereomers is outlined below. This approach utilizes a chiral auxiliary to set the stereocenter at C2 and a stereoselective reduction to control the C4 stereocenter. The other two enantiomers could be obtained by using the opposite enantiomer of the chiral auxiliary.

Caption: Proposed workflow for the stereoselective synthesis of this compound isomers.

Experimental Protocol: Chiral Separation by HPLC

Since the stereoselective synthesis can be complex and may not yield enantiomerically pure products, chiral High-Performance Liquid Chromatography (HPLC) is an essential tool for the separation and purification of the stereoisomers. A general protocol for the separation of chiral carboxylic acids is provided below. This often involves derivatization to improve chromatographic performance and detectability.

Experimental Workflow for Chiral HPLC Separation

References

2,4-Dimethylpentanoic Acid: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Always refer to the official SDS provided by the supplier before handling this chemical. All personnel handling this substance must be adequately trained in chemical safety and handling procedures.

Chemical and Physical Properties

2,4-Dimethylpentanoic acid is a branched-chain carboxylic acid.[1] Its physical and chemical properties are summarized in the table below. It is important to note that some of these properties are estimated and may vary.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O₂ | [2][3] |

| Molecular Weight | 130.18 g/mol | [2][3] |

| CAS Number | 5868-33-7 | [2][3] |

| Appearance | Colorless liquid (presumed) | |

| Boiling Point | 210.9 ± 8.0 °C (at 760 mmHg) (estimated) | [3] |

| Flash Point | 94.5 ± 9.8 °C (estimated) | [3] |

| Density | 0.9 ± 0.1 g/cm³ (estimated) | [3] |

| pKa (Acidity Constant) | 4.82 ± 0.21 (Predicted) | [3] |

| Solubility | Insoluble in water (presumed) | |

| Synonyms | Isobutylmethyl-essigsaure | [2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2][4] The primary hazards are related to its irritant properties and acute oral toxicity.

| Hazard Class | Category | Hazard Statement | GHS Pictogram | Signal Word |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Exclamation Mark | Warning |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Exclamation Mark | Warning |

| Serious Eye Damage/Eye Irritation | 1 or 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation | Corrosion / Exclamation Mark | Danger / Warning |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation | Exclamation Mark | Warning |

Note: There is some variation in the classification for eye irritation between different sources, with some indicating "Serious Eye Damage" (Category 1) and others "Serious Eye Irritation" (Category 2A).[2][4] Prudence dictates handling the substance as if it can cause serious eye damage.

Precautionary Statements (selected): [2][4]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[4] The available information is primarily based on GHS classifications.

| Toxicological Endpoint | Data | Reference |

| Acute Oral Toxicity (LD50) | No specific data available; Classified as Category 4 (Harmful if swallowed). | [4] |

| Acute Dermal Toxicity (LD50) | No specific data available. | |

| Acute Inhalation Toxicity (LC50) | No specific data available. | |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2). | [2][4] |

| Serious Eye Damage/Irritation | Causes serious eye damage/irritation (Category 1/2A). | [2][4] |

| Respiratory or Skin Sensitization | No data available. | [4] |

| Germ Cell Mutagenicity | No data available. | [4] |

| Carcinogenicity | Not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA. | [4] |

| Reproductive Toxicity | No data available. | [4] |

Logical Workflow for Irritation Mechanism

The irritant effects of this compound are primarily attributed to its carboxylic acid functional group. The following diagram illustrates a simplified logical pathway for its irritant action on skin and eyes.

Caption: Logical pathway of skin and eye irritation by this compound.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential for the safe handling of this compound.[4][5]

| Control Parameter | Recommendation |

| Occupational Exposure Limits | No specific OSHA PEL or ACGIH TLV has been established for this compound.[4] Handle with care to minimize exposure. |

| Engineering Controls | Handle in a well-ventilated area.[4] A chemical fume hood is recommended for procedures that may generate vapors or aerosols.[3] Eyewash stations and safety showers must be readily available.[5][6] |

| Eye/Face Protection | Wear chemical safety goggles and a face shield.[4][5] Use equipment approved by NIOSH (US) or EN 166 (EU).[4] |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber).[3][4] Wear a lab coat or other protective clothing to prevent skin contact.[5] |

| Respiratory Protection | If ventilation is inadequate or if vapors/aerosols are generated, use a NIOSH-approved respirator with an organic vapor cartridge.[3][5] |

| Hygiene Measures | Wash hands thoroughly after handling and before breaks.[4][5] Do not eat, drink, or smoke in the laboratory.[7] |

Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and exposure.

-

Handling: Avoid contact with skin, eyes, and clothing.[5] Avoid breathing vapors or mists.[4][5] Use only in a well-ventilated area, preferably a fume hood.[3] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[8]

-

Storage: Store in a tightly closed, corrosion-resistant container.[3][5] Keep in a cool, dry, and well-ventilated area.[3][6] A recommended storage temperature is 2-8°C for enhanced stability.[3][4] Keep away from sources of ignition.[5]

First Aid Measures

In case of exposure, immediate medical attention is crucial. Always have the Safety Data Sheet available for medical personnel.

First Aid Procedures Workflow

Caption: General first aid workflow for exposure to this compound.

-

Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth thoroughly with water. Seek immediate medical attention.[4][5]

Accidental Release and Firefighting Measures

Accidental Release

In the event of a spill, follow these procedures while wearing appropriate personal protective equipment.

Caption: Workflow for responding to a spill of this compound.

-

Personal Precautions: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye/face protection.[4] Ensure adequate ventilation.[4]

-

Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways.[4][5]

-

Methods for Cleaning Up: For small spills, absorb with an inert material such as sand, vermiculite, or earth.[5][7] Collect the absorbed material into a suitable, closed container for disposal.[4] For large spills, dike the area to contain the spill.[5]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Specific Hazards: Combustion may produce carbon monoxide and carbon dioxide.[6][8]

-

Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA) in positive pressure mode.[4][6]

Stability and Reactivity

-

Reactivity: No specific reactivity data is available.

-

Chemical Stability: The substance is stable under recommended storage conditions.[4][8]

-

Possibility of Hazardous Reactions: No data available.

-

Conditions to Avoid: Heat, flames, and sparks.[5]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[8]

-

Hazardous Decomposition Products: Carbon monoxide and carbon dioxide upon combustion.[6][8]

Experimental Protocols (Generic)

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

Test System: Healthy young adult albino rabbits.

Methodology:

-

Animal Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animal.

-

Test Substance Application: A dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area (approximately 6 cm²) of the clipped skin. The site is then covered with a gauze patch and semi-occlusive dressing.

-

Exposure Period: The test substance remains in contact with the skin for a 4-hour period.[9]

-

Removal and Observation: After 4 hours, the dressing is removed, and the skin is gently cleaned to remove any residual test substance.

-

Scoring: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days if the effects are persistent. The severity of the reactions is scored according to a standardized scale (e.g., Draize scale).

-

Classification: The mean scores for erythema and edema are used to calculate a Primary Irritation Index, which determines the irritation category of the substance.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

Objective: To assess the potential of a substance to cause eye irritation or serious eye damage.

Test System: Healthy young adult albino rabbits.

Methodology:

-

Initial Examination: Both eyes of the animal are examined to ensure they are free from defects.

-

Test Substance Instillation: A volume of 0.1 mL (for liquids) or 0.1 g (for solids) of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The eyelids are then gently held together for about one second. The other eye serves as an untreated control.

-

Observation Period: The eyes are examined at 1, 24, 48, and 72 hours after instillation.

-

Scoring: The cornea (for opacity), iris, and conjunctiva (for redness and swelling) are scored according to a standardized scale.

-

Reversibility: If effects are present at 72 hours, observations continue to assess the reversibility of the damage, typically for up to 21 days.

-

Classification: The scores and the reversibility of the effects are used to classify the substance as non-irritating, an irritant, or causing serious eye damage/corrosion.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[4] Do not allow the product to enter drains or the environment.[4] Contaminated packaging should be treated as the chemical itself.[4]

References

- 1. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nj.gov [nj.gov]

- 5. daikinchemicals.com [daikinchemicals.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. mdpi.com [mdpi.com]

- 8. fishersci.com [fishersci.com]

- 9. oecd.org [oecd.org]

The Discovery and History of 2,4-Dimethylpentanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dimethylpentanoic acid, a branched-chain fatty acid, has a history rooted in the early 20th-century exploration of lipid chemistry. While its specific discovery is not widely documented, its synthesis and study are part of the broader scientific endeavor to understand the structure and function of branched-chain fatty acids. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its synthesis, chemical properties, and the historical context of its emergence in the scientific literature. Due to a lack of specific biological data for this compound, a generalized view of the biological relevance of branched-chain fatty acids is presented for contextual understanding.

Introduction

Branched-chain fatty acids (BCFAs) are a class of lipids characterized by one or more methyl groups on their carbon chain. These molecules are found in various natural sources, including bacteria, dairy products, and certain plants. The study of BCFAs has been of interest to chemists and biochemists for over a century, driven by a desire to understand their unique physical properties and biological roles. This compound (C7H14O2) is a member of this class, and its history is intertwined with the development of synthetic organic chemistry and the analytical techniques required to characterize such molecules.

Historical Context: The Era of Branched-Chain Fatty Acid Discovery

Synthesis of this compound

The primary method for the laboratory synthesis of this compound and its derivatives is the malonic ester synthesis. This versatile method allows for the formation of substituted carboxylic acids through the alkylation of diethyl malonate.

Malonic Ester Synthesis Protocol

The malonic ester synthesis proceeds in three main steps: deprotonation, alkylation, and finally hydrolysis and decarboxylation.[1][2]

Experimental Protocol:

-

Deprotonation: Diethyl malonate is treated with a strong base, typically sodium ethoxide (NaOEt) in ethanol, to form a resonance-stabilized enolate. The acidic α-hydrogen is readily abstracted, creating a nucleophilic carbanion.[3]

-

Alkylation: The enolate is then reacted with an appropriate alkyl halide. To synthesize this compound, a two-step alkylation is required. First, an initial alkylation is performed with a methyl halide (e.g., methyl iodide). Following a second deprotonation, a subsequent alkylation is carried out with isobutyl halide (e.g., isobutyl bromide).

-

Hydrolysis and Decarboxylation: The resulting dialkylated malonic ester is then hydrolyzed to the corresponding dicarboxylic acid using a strong acid or base (e.g., aqueous HCl or NaOH), followed by heating. The β-keto acid intermediate readily decarboxylates upon heating to yield the final product, this compound.[3]

Below is a logical workflow illustrating the malonic ester synthesis of this compound.

Caption: Malonic ester synthesis workflow for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C7H14O2 | [4] |

| Molecular Weight | 130.18 g/mol | [4] |

| CAS Number | 5868-33-7 | [4] |

| Boiling Point | 210.9 ± 8.0 °C at 760 mmHg (estimated) | |

| Density | 0.9 ± 0.1 g/cm³ (estimated) | |

| pKa | 4.82 ± 0.21 (Predicted) |

Spectroscopic Data

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific research into the biological activity of this compound. No studies have been identified that investigate its effects on cellular signaling pathways or its potential pharmacological properties.

For context, other branched-chain fatty acids have been shown to have various biological roles. For instance, some BCFAs are components of bacterial cell membranes, influencing membrane fluidity. In mammals, certain BCFAs are found in the vernix caseosa of newborns and are thought to play a role in skin health.

Given the absence of specific data for this compound, a signaling pathway diagram cannot be generated. Further research is required to elucidate any potential biological functions of this compound. The following diagram illustrates a generalized logical relationship for investigating the unknown biological activity of a compound like this compound.

Caption: A logical workflow for the investigation of biological activity.

Conclusion and Future Directions

This compound is a structurally simple branched-chain fatty acid whose history is part of the broader narrative of lipid chemistry. While its synthesis is achievable through established methods like the malonic ester synthesis, a detailed historical account of its discovery remains elusive. A significant gap in the current knowledge is the complete absence of data on its biological activity. Future research should focus on a thorough biological evaluation of this compound to determine if it possesses any interesting pharmacological or toxicological properties. Such studies would not only fill a knowledge gap but could also uncover novel therapeutic or industrial applications for this molecule.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,4-Dimethylpentanoic Acid via Malonic Ester Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2,4-dimethylpentanoic acid, a valuable building block in organic synthesis and drug discovery, utilizing the robust and versatile malonic ester synthesis pathway. The protocol outlines a two-step alkylation of diethyl malonate followed by hydrolysis and decarboxylation.

Introduction

The malonic ester synthesis is a classic and highly effective method for the preparation of substituted carboxylic acids.[1][2][3][4] The core principle of this synthesis lies in the high acidity of the α-hydrogens of diethyl malonate, which allows for their sequential removal by a moderately strong base to form a nucleophilic enolate. This enolate can then be alkylated by treatment with alkyl halides.[2][3][4] By performing two sequential alkylation steps with different alkyl halides, asymmetrically substituted acetic acids can be synthesized with high precision.[2] Subsequent hydrolysis of the ester groups followed by decarboxylation yields the final carboxylic acid.[2][5]

This application note details the synthesis of this compound through the sequential alkylation of diethyl malonate with isobutyl bromide and methyl iodide.

Reaction Scheme

The overall synthetic route is depicted below:

Data Presentation

Table 1: Physicochemical Properties of Key Reagents and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 199.3 | 1.055 |

| Sodium ethoxide | C₂H₅NaO | 68.05 | Decomposes | 0.868 |

| Isobutyl bromide | C₄H₉Br | 137.02 | 91-93 | 1.264 |

| Methyl iodide | CH₃I | 141.94 | 42.4 | 2.28 |

| Diethyl isobutylmethylmalonate | C₁₂H₂₂O₄ | 230.30 | Not Available | Not Available |

| This compound | C₇H₁₄O₂ | 130.18 | Not Available | Not Available |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Signals |

| ¹³C NMR (Predicted) | Chemical shifts (ppm): ~182 (C=O), ~45 (CH-COOH), ~40 (CH₂), ~25 (CH(CH₃)₂), ~22 (CH(CH₃)₂), ~18 (CH₃) |

| Mass Spectrometry | Monoisotopic Mass: 130.0994 Da |

Experimental Protocols

This protocol is adapted from established procedures for the dialkylation of malonic esters.

Materials and Equipment:

-

Round-bottom flasks (various sizes)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bars

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol (B145695)

-

Isobutyl bromide

-

Methyl iodide

-

Diethyl ether

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide (B78521)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and safety equipment

Step 1: Synthesis of Diethyl isobutylmalonate (First Alkylation)

-

Preparation of Sodium Ethoxide: In a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 200 mL of absolute ethanol. Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

-

Formation of the Enolate: To the freshly prepared sodium ethoxide solution, add 40.0 g (0.25 mol) of diethyl malonate dropwise from the dropping funnel with stirring.

-

Alkylation: After the addition of diethyl malonate is complete, add 34.25 g (0.25 mol) of isobutyl bromide dropwise. The reaction mixture should be heated to a gentle reflux for 2-3 hours to ensure the completion of the reaction.

-

Work-up: After cooling to room temperature, the ethanol is removed under reduced pressure using a rotary evaporator. The residue is then dissolved in 100 mL of water and transferred to a separatory funnel. The aqueous layer is extracted three times with 50 mL portions of diethyl ether.

-

Purification: The combined organic layers are washed with water and then with a saturated sodium chloride solution. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield crude diethyl isobutylmalonate. The product can be further purified by vacuum distillation.

Step 2: Synthesis of Diethyl isobutylmethylmalonate (Second Alkylation)

-

Preparation of Sodium Ethoxide: Prepare a fresh solution of sodium ethoxide by dissolving 5.75 g (0.25 mol) of sodium in 200 mL of absolute ethanol in a separate flask as described in Step 1.1.

-

Formation of the Enolate: To this sodium ethoxide solution, add the crude diethyl isobutylmalonate obtained from Step 1 with stirring.

-

Alkylation: Add 35.5 g (0.25 mol) of methyl iodide dropwise to the reaction mixture. The mixture is then refluxed for 2-3 hours.

-

Work-up and Purification: The work-up and purification procedure is identical to that described in Step 1.4 and 1.5. The final product is diethyl isobutylmethylmalonate.

Step 3: Hydrolysis and Decarboxylation to this compound

-

Hydrolysis: The crude diethyl isobutylmethylmalonate from Step 2 is placed in a 1 L round-bottom flask. A solution of 40 g of sodium hydroxide in 200 mL of water and 200 mL of ethanol is added. The mixture is refluxed for 4-6 hours until the ester layer disappears, indicating complete hydrolysis.

-

Acidification: The reaction mixture is cooled in an ice bath and carefully acidified with concentrated hydrochloric acid until the solution is strongly acidic (check with pH paper).

-

Decarboxylation: The acidified mixture is then heated to reflux for 2-4 hours to effect decarboxylation, which is observed by the evolution of carbon dioxide gas.

-

Extraction and Purification: After cooling, the reaction mixture is transferred to a separatory funnel and extracted three times with 100 mL portions of diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation to yield crude this compound. The final product can be purified by vacuum distillation.

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

References

- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 2. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 3. homework.study.com [homework.study.com]

- 4. Show how you could use a malonic ester synthesis to prepare the following.. [askfilo.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for the Stereospecific Synthesis of (S)-2,4-dimethylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2,4-dimethylpentanoic acid is a chiral carboxylic acid that serves as a valuable building block in the synthesis of complex organic molecules, including pharmacologically active compounds. The precise stereochemical control in its synthesis is crucial for the desired biological activity and efficacy of the final drug candidates. This document provides detailed application notes and experimental protocols for the stereospecific synthesis of (S)-2,4-dimethylpentanoic acid utilizing the highly reliable Myers' asymmetric alkylation of a pseudoephedrine amide chiral auxiliary. This method is renowned for its high diastereoselectivity, operational simplicity, and the crystalline nature of the intermediates, which facilitates purification.[1]

The synthetic strategy involves three key stages:

-

Amide Formation: Acylation of the chiral auxiliary, (1S,2S)-(+)-pseudoephedrine, with isobutyryl chloride to form the corresponding N-acyl amide.

-

Diastereoselective Alkylation: Deprotonation of the N-acyl amide to form a chiral enolate, followed by alkylation with an isobutyl electrophile. The stereochemistry of this step is directed by the chiral auxiliary.

-

Auxiliary Cleavage: Hydrolysis of the alkylated amide to yield the target (S)-2,4-dimethylpentanoic acid and recovery of the chiral auxiliary.

Data Presentation

The following table summarizes the expected quantitative data for the key steps in the synthesis of (S)-2,4-dimethylpentanoic acid based on typical results for Myers' asymmetric alkylation.

| Step | Product | Typical Yield (%) | Diastereomeric Excess (de) (%) | Enantiomeric Excess (ee) (%) |

| 1. Amide Formation | N-Isobutyryl-(1S,2S)-(+)-pseudoephedrine | >90 | N/A | N/A |

| 2. Alkylation | N-((S)-2,4-dimethylpentanoyl)-(1S,2S)-(+)-pseudoephedrine | 85-95 | >98 | N/A |

| 3. Auxiliary Cleavage | (S)-2,4-dimethylpentanoic Acid | >90 | N/A | >98 |

Experimental Protocols

Protocol 1: Synthesis of N-Isobutyryl-(1S,2S)-(+)-pseudoephedrine (Amide Formation)

This protocol describes the acylation of (1S,2S)-(+)-pseudoephedrine with isobutyryl chloride.

Materials:

-

(1S,2S)-(+)-Pseudoephedrine

-

Isobutyryl chloride

-

Triethylamine (B128534) (Et₃N)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of (1S,2S)-(+)-pseudoephedrine (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

-

Slowly add isobutyryl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2x).

-